Product packaging for N-(1,3-benzodioxol-5-yl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide(Cat. No.:CAS No. 5840-65-3)

N-(1,3-benzodioxol-5-yl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B3054139
CAS No.: 5840-65-3
M. Wt: 432.4 g/mol
InChI Key: JXNRKLJMBRMPSU-UHFFFAOYSA-N
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Description

Contextualization within the Isobenzofuran-1,3-dione Chemical Space

The parent structure, isobenzofuran-1,3-dione, is more commonly known as phthalic anhydride (B1165640). wikipedia.org This class of compounds consists of a phthalic acid anhydride and serves as a foundational scaffold for a vast array of derivatives. wikipedia.org Phthalic anhydride itself is a crucial industrial chemical used extensively in the production of plasticizers, polymers, and resins. wikipedia.org

The "chemical space" of isobenzofuran-1,3-diones is populated by molecules where one or more hydrogen atoms on the benzene (B151609) ring are replaced by various functional groups. These substitutions significantly alter the chemical and physical properties of the parent molecule, leading to a wide range of applications. For instance, substituted phthalic anhydrides are key intermediates in the synthesis of dyes, such as quinoline (B57606) yellow and phenolphthalein. wikipedia.org The reactivity of the anhydride group allows for straightforward reactions with alcohols, amines, and other nucleophiles to create more complex molecules like phthalate (B1215562) esters and phthalimides. wikipedia.orgsphinxsai.com

The versatility of this scaffold is demonstrated by the diverse functionalities that can be incorporated, as seen in the examples below:

Compound NameSubstituent(s)Key Application Area
5-(tert-Butyl)isobenzofuran-1,3-dionetert-ButylIntermediate for dyes. medchemexpress.com
5,6-Difluoroisobenzofuran-1,3-dioneFluoroBuilding block for electronic materials.
5-(Phenylethynyl)isobenzofuran-1,3-dionePhenylethynylResearch chemical. curlyarrows.com
5-(Prop-1-en-2-yl)isobenzofuran-1,3-dioneIsopropenylSynthetic intermediate. nih.gov

Overview of Current and Emerging Research Avenues for the Compound Class

The isobenzofuranone scaffold, which includes both isobenzofuran-1,3-diones and the related phthalides (isobenzofuran-1(3H)-ones), is a subject of intense research due to its prevalence in biologically active molecules. nih.govimjst.org Derivatives of this class have shown a wide spectrum of pharmacological properties.

Medicinal Chemistry: Research has demonstrated that isobenzofuranone derivatives possess a range of biological activities, including potential anti-inflammatory, antimicrobial, and antifungal properties. solubilityofthings.comimjst.orgnih.gov For example, certain substituted (Z)-3-benzylideneisobenzofuran-1(3H)-ones have been identified as highly potent antioxidants and antiplatelet agents. nih.gov The core structure is seen as a valuable starting point for the development of new therapeutic agents. researchgate.net Investigations into their ability to act as enzyme inhibitors are also a promising field of study. nih.gov

Organic Synthesis and Materials Science: As versatile building blocks, isobenzofuran-1,3-dione derivatives are crucial in the synthesis of complex polyheterocyclic molecules. mdpi.com Their ability to react with various nucleophiles makes them ideal precursors for creating larger, more intricate chemical architectures. sphinxsai.comresearchgate.net In materials science, substituted phthalic anhydrides are used as monomers for the synthesis of high-performance polymers like polyimides, which are known for their thermal stability. tcichemicals.com There is also growing interest in producing these aromatic structures from biobased, renewable sources like furanics, presenting a sustainable alternative to petrochemical feedstocks. nih.gov

The specific structure of 5-(Benzyloxy)isobenzofuran-1,3-dione, combining the reactive anhydride core with a stable, yet cleavable, benzyloxy group, makes it a highly useful intermediate for the rational design and synthesis of new functional molecules in these emerging research areas.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H11F3N4O3S B3054139 N-(1,3-benzodioxol-5-yl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 5840-65-3

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F3N4O3S/c20-19(21,22)16-7-12(15-2-1-5-30-15)25-17-11(8-23-26(16)17)18(27)24-10-3-4-13-14(6-10)29-9-28-13/h1-8H,9H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNRKLJMBRMPSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C4N=C(C=C(N4N=C3)C(F)(F)F)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360426
Record name STK376894
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5840-65-3
Record name STK376894
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Mechanisms of 5 Benzyloxy Isobenzofuran 1,3 Dione

Reactivity of the Anhydride (B1165640) Moiety

The isobenzofuran-1,3-dione core, a cyclic anhydride, is an electrophilic structure that readily reacts with a variety of nucleophiles. These reactions typically proceed via nucleophilic acyl substitution, resulting in the opening of the anhydride ring.

Nucleophilic Acyl Substitution Reactions and Ring Opening

The carbonyl carbons of the anhydride are electron-deficient and are thus prime targets for nucleophilic attack. This initial addition leads to a tetrahedral intermediate which then collapses, cleaving the C-O bond within the anhydride ring and resulting in a ring-opened product. The regioselectivity of the initial attack is influenced by the electronic effects of the benzyloxy group.

A variety of nucleophiles can initiate this ring-opening, including amines, alcohols, and water, leading to the formation of amides, esters, and carboxylic acids, respectively. The general mechanism for nucleophilic acyl substitution involves the addition of the nucleophile to one of the carbonyl carbons, followed by the elimination of the carboxylate group as the leaving group, which remains tethered to the molecule.

Formation of Imide and Amide Derivatives

The reaction of 5-(benzyloxy)isobenzofuran-1,3-dione with primary amines is a common method for the synthesis of N-substituted phthalimides (isoindoline-1,3-diones). This reaction typically proceeds in two steps. First, the amine attacks one of the carbonyl groups, leading to the formation of a phthalamic acid intermediate (an amide-acid). Subsequent heating of this intermediate, often in the presence of a dehydrating agent, induces cyclization to form the stable five-membered imide ring.

Amide derivatives can also be synthesized from this anhydride. The reaction with an amine initially forms the corresponding amide-acid, which can be isolated or used in situ for further transformations. The conditions for these reactions can be tailored to favor either the formation of the open-chain amide or the cyclized imide.

Nucleophile (Amine)Product TypeGeneral Reaction Conditions
Primary Amine (R-NH₂)Imide (N-substituted isoindoline-1,3-dione)Two-step: 1. Reaction in a polar solvent at room temperature to form the amic acid. 2. Dehydration via heating or with a dehydrating agent (e.g., acetic anhydride).
Primary or Secondary Amine (R-NH₂ or R₂NH)Amide (from ring-opening)Reaction in a suitable solvent, often with mild heating. The intermediate amic acid can be isolated.

Hydrolysis and Esterification Reactions

Hydrolysis of the anhydride moiety in 5-(benzyloxy)isobenzofuran-1,3-dione occurs readily in the presence of water, particularly under basic or acidic conditions, to yield the corresponding dicarboxylic acid, 4-(benzyloxy)phthalic acid. The reaction is initiated by the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on a carbonyl carbon. The kinetics of hydrolysis of similar anhydrides, such as phthalic anhydride itself, have been studied, and the reaction is known to be catalyzed by bases. semanticscholar.orgresearchgate.netnih.gov

Esterification can be achieved by reacting the anhydride with an alcohol. This reaction typically proceeds in two stages. The first, rapid and often non-catalytic, involves the alcohol attacking the anhydride to form a monoester. The second, slower step is the esterification of the remaining carboxylic acid group, which usually requires a catalyst and the removal of water to drive the equilibrium towards the diester product. researchgate.netresearchgate.net

ReactantProductGeneral Reaction Conditions
Water (H₂O)Dicarboxylic acid (4-(benzyloxy)phthalic acid)Typically occurs in the presence of acid or base catalysts. Can also proceed with hot water. wikipedia.org
Alcohol (R-OH)Monoester or DiesterFormation of the monoester is often spontaneous. Conversion to the diester usually requires an acid catalyst (e.g., sulfuric acid) and removal of water. researchgate.net

Transformations Involving the Benzyloxy Group

The benzyloxy group serves as a protecting group for the phenolic hydroxyl group and its cleavage or modification introduces another layer of synthetic utility to the molecule.

Deprotection and Cleavage Strategies (e.g., Catalytic Hydrogenation, Lewis Acid-Mediated Cleavage)

The removal of the benzyl (B1604629) group to unveil the 5-hydroxy functionality is a key transformation. Several methods are available for this deprotection.

Catalytic Hydrogenation: This is a common and often mild method for benzyl ether cleavage. The reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas. This process, known as hydrogenolysis, results in the formation of 5-hydroxyisobenzofuran-1,3-dione (B1582010) and toluene. Care must be taken as the aromatic ring of the isobenzofuranone core can also be susceptible to hydrogenation under harsh conditions.

Lewis Acid-Mediated Cleavage: Certain Lewis acids can effect the cleavage of benzyl ethers. While specific examples for 5-(benzyloxy)isobenzofuran-1,3-dione are not prevalent in the literature, general methods using reagents like boron trichloride (B1173362) (BCl₃) or trimethylsilyl (B98337) iodide (TMSI) are known to be effective for cleaving benzyl ethers. These reactions proceed via the coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack to displace the benzyl group.

Deprotection MethodReagentsProductByproduct
Catalytic HydrogenationH₂, Pd/C5-Hydroxyisobenzofuran-1,3-dioneToluene
Lewis Acid-Mediated Cleavagee.g., BCl₃, TMSI5-Hydroxyisobenzofuran-1,3-dioneBenzyl halide or related species

Oxidation Reactions of the Benzylic Carbon

The benzylic carbon of the benzyloxy group is susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇), can oxidize the benzylic CH₂ group to a carbonyl group. chemistrysteps.comlibretexts.org In the case of a benzyloxy group, this oxidation would lead to the formation of a benzoate (B1203000) ester derivative. The reaction requires the presence of at least one hydrogen atom on the benzylic carbon. chemistrysteps.com This transformation offers a pathway to further functionalize the molecule at the 5-position.

Aromatic Substitution on the Benzyl Moiety

The benzyl group in 5-(benzyloxy)isobenzofuran-1,3-dione possesses an aromatic ring that is, in principle, susceptible to electrophilic aromatic substitution reactions. The benzyloxy group attached to the isobenzofuranone core is a derivative of a benzyl ether. The ether oxygen atom is an activating group and an ortho, para-director. Consequently, electrophilic attack would be directed to the positions ortho and para to the methylene (B1212753) bridge.

However, performing such substitutions is challenging. The conditions typically required for electrophilic aromatic substitution (e.g., strong acids, high temperatures) can lead to the cleavage of the benzyl ether bond. This reaction would result in the formation of 4-hydroxyphthalic anhydride and various benzyl-derived byproducts. Therefore, any successful electrophilic substitution on the benzyl ring would necessitate the use of mild reagents and carefully controlled reaction conditions to avoid this competing cleavage reaction. Common electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts alkylation would need to be optimized to favor substitution on the terminal benzyl ring over reaction on the more activated phthalic anhydride ring or cleavage of the ether linkage.

Rearrangement Reactions (e.g., Smiles Rearrangement)

The Smiles rearrangement is a well-known intramolecular nucleophilic aromatic substitution. manchester.ac.uknih.gov The general mechanism involves a nucleophilic attack from a side chain onto an activated aromatic ring, leading to the displacement of a leaving group and the formation of a new ring structure. For a molecule like 5-(benzyloxy)isobenzofuran-1,3-dione to undergo a classical Smiles rearrangement, specific structural features would be required.

A typical Smiles rearrangement involves a system of the general structure X-Ar-Y-Z-H, where Ar is an activated aromatic ring, X is a good leaving group, and Y-Z-H contains a nucleophilic group (e.g., OH, NH2, SH). In the case of 5-(benzyloxy)isobenzofuran-1,3-dione, the phthalic anhydride ring is electron-deficient and could potentially act as the Ar group. However, a suitable nucleophile tethered to the benzyloxy group would be necessary to initiate the intramolecular attack. For instance, if the benzyl group were substituted with a hydroxyl or amino group in the ortho or para position, a Smiles-type rearrangement could potentially be induced under basic conditions. This would involve the nucleophilic attack of the hydroxyl or amino group onto the carbon atom of the phthalic anhydride ring bearing the ether oxygen, leading to a spirocyclic intermediate, followed by ring-opening and rearrangement. Radical versions of the Smiles rearrangement have also been developed, which can proceed without the need for strong electron-withdrawing groups. nih.govrsc.org

Electrophilic and Nucleophilic Reactivity of the Isobenzofuranone Core

The isobenzofuranone core of 5-(benzyloxy)isobenzofuran-1,3-dione is an aromatic ring substituted with both an activating and a deactivating group. The benzyloxy group (-OCH₂Ph) is a strong activating group due to the electron-donating resonance effect of the oxygen atom. It directs incoming electrophiles to the ortho and para positions relative to itself. The anhydride functionality, on the other hand, is a deactivating group due to its electron-withdrawing nature, directing incoming electrophiles to the meta position.

In cases of competing directing effects, the powerful activating group typically determines the regioselectivity of the reaction. Therefore, electrophilic aromatic substitution on the isobenzofuranone core of 5-(benzyloxy)isobenzofuran-1,3-dione is expected to occur at the positions ortho to the benzyloxy group (positions 4 and 6). Position 6 is sterically less hindered, making it the most likely site of substitution. Nitration of phthalic anhydride, for instance, typically requires strong conditions and yields a mixture of 3- and 4-nitrophthalic acids. google.comepo.org However, the presence of the activating benzyloxy group in 5-(benzyloxy)isobenzofuran-1,3-dione would facilitate this reaction under milder conditions and control the substitution pattern. Halogenation of phthalic anhydride can also be achieved, and the regioselectivity would similarly be governed by the directing effect of the benzyloxy group. google.comgoogle.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 5-(Benzyloxy)isobenzofuran-1,3-dione

PositionActivating/Deactivating InfluencePredicted Reactivity
4 ortho to -OCH₂Ph (activating)Favorable, but sterically hindered
6 ortho to -OCH₂Ph (activating)Most favorable
7 meta to -OCH₂Ph (activating)Unfavorable

The two carbonyl groups of the anhydride ring are highly electrophilic and are prime targets for nucleophilic attack by organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi). masterorganicchemistry.comleah4sci.com The reaction of 5-(benzyloxy)isobenzofuran-1,3-dione with one equivalent of an organometallic reagent would lead to the regioselective opening of the anhydride ring. The attack will occur at one of the carbonyl carbons, resulting in the formation of a keto-carboxylate intermediate. Subsequent acidic workup would yield a 2-acyl-4-(benzyloxy)benzoic acid or 2-acyl-5-(benzyloxy)benzoic acid, depending on which carbonyl group is attacked. The regioselectivity of the initial attack can be influenced by steric and electronic factors.

If an excess of the organometallic reagent is used, a second nucleophilic addition can occur at the remaining ketone carbonyl group, leading to a tertiary alcohol. masterorganicchemistry.comleah4sci.com Alternatively, the initially formed keto-acid could cyclize to form a phthalide (B148349) (lactone) derivative, where the newly introduced R group is attached to the 3-position of the isobenzofuranone ring system. The specific product obtained often depends on the nature of the organometallic reagent, the stoichiometry, and the reaction conditions. For instance, the addition of a Grignard reagent to a related 1,3-indanedione unexpectedly led to a dihydroisobenzofuran derivative through a sequence of addition and rearrangement steps. researchgate.neted.ac.uk

Reductive Transformations of the Dione (B5365651) System

The dione system of 5-(benzyloxy)isobenzofuran-1,3-dione can be selectively reduced to yield valuable derivatives such as phthalides and dihydroisobenzofurans. Phthalides, which are isobenzofuran-1(3H)-ones, are an important class of compounds with diverse biological activities. nih.gov

The selective reduction of one of the two carbonyl groups of the anhydride to a methylene group, while the other remains a carbonyl, leads to the formation of a 5-(benzyloxy)phthalide. This transformation can be achieved using various reducing agents. Common reagents for the reduction of anhydrides to lactones include sodium borohydride (B1222165) (NaBH₄), often in the presence of a Lewis acid, or catalytic hydrogenation. The choice of reducing agent and reaction conditions is crucial to prevent over-reduction to the corresponding diol or cleavage of the benzyl ether protecting group.

Further reduction of the phthalide or the anhydride can lead to dihydroisobenzofurans, where both carbonyl groups are reduced. This would typically require stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), or more forcing reaction conditions. Careful control of the stoichiometry of the reducing agent and the reaction temperature is necessary to achieve the desired level of reduction. The synthesis of isobenzofurans themselves is also of interest, as they are highly reactive dienes used in Diels-Alder reactions. beilstein-journals.org

Table 2: Potential Reduction Products of 5-(Benzyloxy)isobenzofuran-1,3-dione

Product ClassStructureGeneral Conditions
Phthalide5-(Benzyloxy)isobenzofuran-1(3H)-oneMild, selective reducing agents (e.g., NaBH₄)
Dihydroisobenzofuran5-(Benzyloxy)-1,3-dihydroisobenzofuranStrong reducing agents (e.g., LiAlH₄)
Diol(4-(Benzyloxy)-1,2-phenylene)dimethanolStrong, non-selective reducing agents

Complex Metal Hydride Reductions

The reduction of cyclic anhydrides, such as 5-(Benzyloxy)isobenzofuran-1,3-dione, using complex metal hydrides is a fundamental transformation in organic synthesis, typically yielding diols. The reactivity and outcome of the reduction are highly dependent on the choice of the hydride reagent.

Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) are effective for the complete reduction of carboxylic acid derivatives, including anhydrides. masterorganicchemistry.comlibretexts.org The reaction of 5-(Benzyloxy)isobenzofuran-1,3-dione with LiAlH₄ is expected to reduce both carbonyl groups of the anhydride moiety, cleaving the heterocyclic ring to furnish the corresponding diol, 4-(benzyloxy)-1,2-bis(hydroxymethyl)benzene. zbaqchem.com This type of reaction is generally high-yielding and proceeds via a multi-step mechanism. zbaqchem.com

The mechanistic pathway begins with the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on one of the electrophilic carbonyl carbons of the anhydride. libretexts.orguop.edu.pk This initial attack leads to the formation of a tetrahedral intermediate which subsequently undergoes ring-opening. The resulting intermediate contains a carboxylate and an aldehyde. Both of these functional groups are readily reduced by the excess LiAlH₄ present in the reaction mixture. The aldehyde is reduced to a primary alcohol, and the carboxylate is also reduced to a primary alcohol. youtube.comyoutube.com A final aqueous workup step is necessary to protonate the resulting alkoxide intermediates to yield the final diol product. uop.edu.pkyoutube.com

In contrast, milder reducing agents like Sodium Borohydride (NaBH₄) are generally not potent enough to reduce cyclic anhydrides under standard conditions. libretexts.orgchadsprep.com NaBH₄ is typically selective for the reduction of aldehydes and ketones and does not readily react with less electrophilic functional groups like esters, carboxylic acids, or anhydrides. masterorganicchemistry.comrsc.org Therefore, for the transformation of 5-(Benzyloxy)isobenzofuran-1,3-dione to its corresponding diol, LiAlH₄ is the reagent of choice.

Table 1: Complex Metal Hydride Reduction of 5-(Benzyloxy)isobenzofuran-1,3-dione
ReactantReagentSolventProductFunctional Group Transformation
5-(Benzyloxy)isobenzofuran-1,3-dioneLithium Aluminum Hydride (LiAlH₄) followed by H₂O workupAnhydrous Ether or Tetrahydrofuran (THF)4-(Benzyloxy)-1,2-bis(hydroxymethyl)benzeneAnhydride → Diol
5-(Benzyloxy)isobenzofuran-1,3-dioneSodium Borohydride (NaBH₄)Methanol or EthanolNo significant reactionN/A

Radical Reactions and Mechanistic Pathways

The involvement of substituted isobenzofuran-1,3-diones in radical reactions is not as extensively documented as their ionic transformations. While the formation of anion radicals from species isoelectronic with phthalic anhydride has been studied, detailing the subsequent reactivity of these radicals is less common in the literature. acs.org

Free-radical additions to unsaturated systems typically proceed via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.org Such reactions require a radical initiator, like heat or UV light, to generate a radical species from a non-radical precursor. wikipedia.org This radical then adds to an unsaturated bond, creating a new radical intermediate that propagates the chain. wikipedia.org

Specific examples of radical chain reactions involving 5-(Benzyloxy)isobenzofuran-1,3-dione as a substrate are not readily found in published research. However, related heterocyclic compounds have been shown to undergo photochemical reactions. For instance, isobenzofuran-1-thiones, which are sulfur analogs, participate in photoreactions with alkenes to yield spiro-thietanes through a [2+2] cycloaddition mechanism. rsc.org While this demonstrates the potential for reactivity under photochemical conditions, it is a concerted cycloaddition rather than a free-radical chain reaction. The study of direct radical addition or substitution pathways on the 5-(Benzyloxy)isobenzofuran-1,3-dione scaffold remains a specialized area of research.

Derivatization and Functionalization Strategies Based on 5 Benzyloxy Isobenzofuran 1,3 Dione

Introduction of Diverse Functional Groups on the Isobenzofuranone Ring

The aromatic ring of the isobenzofuranone core is amenable to electrophilic substitution reactions, allowing for the introduction of a variety of functional groups. The existing benzyloxy group at the 5-position acts as an ortho-, para-directing group, influencing the regioselectivity of these substitutions.

Friedel-Crafts reactions represent a cornerstone of C-C bond formation on aromatic rings. While direct alkylation can sometimes be prone to polysubstitution and rearrangement, acylation offers a more controlled method for introducing alkyl or aryl ketone moieties.

In a typical Friedel-Crafts acylation, 5-(benzyloxy)isobenzofuran-1,3-dione can be reacted with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction is anticipated to yield acylated products primarily at the positions ortho to the activating benzyloxy group. The resulting ketones can serve as versatile intermediates for further functionalization.

Table 1: Representative Friedel-Crafts Acylation of Aromatic Compounds with Anhydrides

Aromatic SubstrateAcylating AgentCatalystProductYield (%)
Benzene (B151609)Phthalic AnhydrideAlCl₃2-Benzoylbenzoic acid88
AnisoleAcetic AnhydridePreyssler Heteropolyacidp-Methoxyacetophenone98

This table presents analogous reactions to illustrate the general conditions and outcomes of Friedel-Crafts acylation.

The introduction of halogen atoms onto the isobenzofuranone ring can significantly alter the electronic properties of the molecule and provide handles for subsequent cross-coupling reactions. Direct bromination of 5-(benzyloxy)isobenzofuran-1,3-dione can be achieved using reagents like N-bromosuccinimide (NBS), often with a catalyst. The regioselectivity of halogenation is directed by the activating benzyloxy group.

Table 2: Illustrative Halogenation of Substituted Aromatic Rings

SubstrateHalogenating AgentCatalyst/ConditionsMajor Product(s)
AnisoleBr₂ in CCl₄Noneo-Bromoanisole and p-Bromoanisole
AcetanilideBr₂ in acetic acidNonep-Bromoacetanilide

This table provides examples of halogenation on activated aromatic rings to indicate the expected reactivity.

Development of Fused and Spirocyclic Architectures

The dicarbonyl functionality of the isobenzofuran-1,3-dione core is a key reactive site for the construction of more complex polycyclic systems, including fused and spirocyclic structures.

As a dienophile, the isobenzofuran-1,3-dione moiety can participate in Diels-Alder reactions with conjugated dienes. These [4+2] cycloaddition reactions lead to the formation of fused polycyclic systems with a six-membered ring appended to the isobenzofuranone core. The stereochemistry and regiochemistry of these reactions are governed by the frontier molecular orbitals of the diene and dienophile. Isobenzofurans, in general, are known to be highly reactive dienes in Diels-Alder reactions due to the gain in resonance energy from the formation of a benzene ring in the product.

Table 3: Examples of Diels-Alder Reactions with Phthalic Anhydride Derivatives

DieneDienophileConditionsProduct
1,3-ButadieneMaleic AnhydrideToluene, 100°Ccis-4-Cyclohexene-1,2-dicarboxylic anhydride
AnthraceneMaleic AnhydrideXylene, reflux9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride

This table illustrates the general principle of Diels-Alder reactions involving cyclic anhydrides as dienophiles.

Spirocyclic compounds containing the isobenzofuran-1,3-dione moiety can be synthesized through various strategies. One common approach involves the reaction of the anhydride with compounds containing two nucleophilic centers. For instance, reaction with ortho-aminophenols or ethylenediamine (B42938) can lead to the formation of spiro-heterocycles. These reactions often proceed through an initial ring-opening of the anhydride followed by an intramolecular cyclization.

Chemical Modifications of the Benzyloxy Side Chain

The benzyloxy side chain provides another avenue for the functionalization of 5-(benzyloxy)isobenzofuran-1,3-dione. The benzyl (B1604629) group is a versatile protecting group for the hydroxyl functionality and can be cleaved under various conditions to reveal the free phenol.

Standard methods for the deprotection of benzyl ethers include catalytic hydrogenolysis (e.g., H₂, Pd/C), which is a mild and efficient method, provided other functional groups in the molecule are not susceptible to reduction. Oxidative cleavage is another option, using reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.netchemistry.coach

Furthermore, the aromatic ring of the benzyl group itself can be a site for electrophilic substitution reactions, although this is less common when the primary goal is to modify the core isobenzofuranone structure. The benzylic position is also susceptible to radical halogenation. libretexts.org

Table 4: Common Methods for Benzyl Ether Cleavage

Reagent/ConditionsSubstrate CompatibilityComments
H₂, Pd/CSensitive to other reducible groups (e.g., alkenes, alkynes, nitro groups)Generally high yielding and clean.
DDQCompatible with most functional groupsMild oxidative cleavage.
BCl₃Can cleave other ether linkagesStrong Lewis acid conditions.

This table outlines general methods for the deprotection of benzyl ethers.

Transformation of the Benzylic Position

The benzylic carbon atom, situated between the phenyl ring and the ether oxygen, is a focal point for a variety of chemical transformations. Its reactivity is primarily attributed to the stability of the intermediates formed during reaction, such as benzylic radicals or cations, which are stabilized by resonance with the adjacent aromatic ring.

One of the most common transformations at the benzylic position is the cleavage of the benzyl ether to yield 5-hydroxyisobenzofuran-1,3-dione (B1582010). This debenzylation is a critical step in synthetic pathways where the benzyl group serves as a protecting group for the hydroxyl functionality. A widely employed method for this transformation is catalytic hydrogenation . This reaction typically involves the use of a palladium catalyst, often supported on carbon (Pd/C), in the presence of hydrogen gas. The process is efficient and generally proceeds under mild conditions, ensuring the integrity of the isobenzofuran-1,3-dione core.

Another effective method for debenzylation is catalytic transfer hydrogenation . This approach avoids the need for gaseous hydrogen, instead utilizing a hydrogen donor such as ammonium (B1175870) formate (B1220265), cyclohexene, or isopropanol (B130326) in the presence of a suitable catalyst, commonly palladium on carbon. This technique is often preferred for its operational simplicity and safety.

Beyond cleavage, the benzylic C-H bonds are susceptible to oxidation . The use of various oxidizing agents can lead to the formation of a carbonyl group at the benzylic position, although this can be a challenging transformation to control and may lead to cleavage of the C-O bond depending on the reaction conditions.

Furthermore, the benzylic position can be a target for halogenation , most notably bromination. Free-radical bromination, often initiated by light or a radical initiator in the presence of a bromine source like N-bromosuccinimide (NBS), can selectively introduce a bromine atom at the benzylic carbon. This benzylic bromide is a versatile intermediate that can subsequently undergo nucleophilic substitution reactions to introduce a wide range of functional groups.

Table 1: Potential Transformations at the Benzylic Position of 5-(Benzyloxy)isobenzofuran-1,3-dione
TransformationTypical Reagents and ConditionsProductKey Features
Catalytic Hydrogenation (Debenzylation)H₂, Pd/C, Solvent (e.g., Ethanol, Ethyl acetate)5-Hydroxyisobenzofuran-1,3-dioneEfficient cleavage of the benzyl ether; mild conditions.
Catalytic Transfer Hydrogenation (Debenzylation)Ammonium formate, Pd/C, Solvent (e.g., Methanol)5-Hydroxyisobenzofuran-1,3-dioneAvoids the use of gaseous hydrogen; operationally simple.
Benzylic BrominationN-Bromosuccinimide (NBS), Radical initiator (e.g., AIBN), Solvent (e.g., CCl₄), Light/Heat5-(Bromophenylmethoxy)isobenzofuran-1,3-dioneIntroduces a versatile handle for further functionalization via nucleophilic substitution.

Elaboration of the Phenyl Ring within the Benzyloxy Group

The phenyl ring of the benzyloxy group provides a second platform for derivatization through electrophilic aromatic substitution reactions. The benzyloxy group itself is an ortho-, para-directing and activating group, meaning it directs incoming electrophiles to the positions ortho and para to the point of attachment on the phenyl ring and increases the ring's reactivity towards substitution.

Nitration of the phenyl ring can be achieved using a mixture of nitric acid and sulfuric acid. This reaction introduces a nitro group (-NO₂) onto the aromatic ring, predominantly at the ortho and para positions. The resulting nitro-substituted derivatives can serve as precursors for a variety of other functional groups, for instance, by reduction of the nitro group to an amine.

Halogenation , such as bromination or chlorination, can also be performed on the phenyl ring. These reactions typically employ a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). The halogen atom is introduced onto the aromatic ring, again primarily at the ortho and para positions.

Friedel-Crafts reactions offer a means to introduce alkyl or acyl groups onto the phenyl ring. Friedel-Crafts alkylation involves the reaction of an alkyl halide with a Lewis acid catalyst, while Friedel-Crafts acylation utilizes an acyl halide or anhydride. These reactions expand the carbon framework of the benzyloxy moiety.

It is important to note that the reaction conditions for these electrophilic aromatic substitutions must be carefully chosen to avoid potential side reactions, such as cleavage of the benzyl ether or reactions with the isobenzofuran-1,3-dione core.

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Phenyl Ring of the Benzyloxy Group
ReactionTypical Reagents and ConditionsPotential Product(s)Key Features
NitrationHNO₃, H₂SO₄5-((Nitrobenzyl)oxy)isobenzofuran-1,3-dione (ortho/para isomers)Introduces a nitro group which can be further transformed.
Halogenation (e.g., Bromination)Br₂, FeBr₃5-((Bromobenzyl)oxy)isobenzofuran-1,3-dione (ortho/para isomers)Adds a halogen atom, providing a site for cross-coupling reactions.
Friedel-Crafts AcylationAcyl chloride, AlCl₃5-((Acylbenzyl)oxy)isobenzofuran-1,3-dione (ortho/para isomers)Introduces a ketone functionality.

Applications in Advanced Organic Synthesis

Building Block for Complex Natural Product Scaffolds

While direct incorporation of 5-(Benzyloxy)isobenzofuran-1,3-dione into the total synthesis of specific complex natural products is an area of ongoing research, its structural motifs are present in numerous biologically active molecules. The phthalic anhydride (B1165640) core is a common substructure in natural products and pharmaceuticals. The benzyloxy group offers a protective handle for a phenol, a functionality frequently found in natural products with antioxidant and other medicinal properties. Synthetic strategies can leverage this compound to introduce the benzyloxy-substituted phthalate (B1215562) unit, which can then be elaborated into more complex scaffolds. For example, the isobenzofuranone skeleton, readily accessible from this starting material, is a key feature in a variety of natural compounds known for their diverse biological activities.

Precursor in the Synthesis of Diverse Heterocyclic Systems

The reactivity of the anhydride moiety makes 5-(Benzyloxy)isobenzofuran-1,3-dione an excellent precursor for a wide range of heterocyclic compounds. The ability to open the anhydride ring with various nucleophiles paves the way for the synthesis of numerous important chemical structures.

Substituted isobenzofuranones, also known as phthalides, are readily synthesized from 5-(Benzyloxy)isobenzofuran-1,3-dione. These reactions often involve reduction or addition reactions. For instance, selective reduction of one carbonyl group can lead to the corresponding lactone, 5-(benzyloxy)isobenzofuran-1(3H)-one. This transformation preserves the benzyloxy group for further functionalization.

Furthermore, cascade reactions can be employed to generate complex isobenzofuranone derivatives. Acid- or base-catalyzed cascade cyclizations provide an efficient one-pot access to diverse isobenzofuranone structures. mdpi.com While the synthesis of benzofurans from phthalic anhydrides is less direct, multi-step sequences involving ring-opening, functional group manipulation, and subsequent cyclization can provide access to this important heterocyclic core. nih.govjocpr.com

Below is a table summarizing potential transformations to isobenzofuran (B1246724) derivatives.

Table 1: Synthesis of Isobenzofuran Derivatives
Starting Material Reagent(s) Product Class Reference
5-(Benzyloxy)isobenzofuran-1,3-dione Selective reducing agents (e.g., NaBH₄) 5-(Benzyloxy)isobenzofuran-1(3H)-one General Reaction
2-Alkynylbenzaldehydes and α-diazo esters DBU/AgOTf relay catalysis 1,3-Dihydroisobenzofurans researchgate.net
2-Carboxybenzaldehyde and ketones Sulphamic acid Isobenzofuran-1(3H)-ones researchgate.net
Alkynols and imines Potassium tert-butoxide in THF Dihydroisobenzofuran derivatives

The phthalic anhydride structure is a classic starting point for the synthesis of several fused heterocyclic systems.

Phthalazines: One of the most direct applications is the synthesis of phthalazinediones. Reaction with hydrazine (B178648) hydrate (B1144303) readily opens the anhydride ring and subsequently cyclizes to form 6-(benzyloxy)-2,3-dihydrophthalazine-1,4-dione. longdom.org This reaction is a cornerstone in the synthesis of this class of heterocycles, which are known for a range of pharmacological activities. longdom.orgnih.gov

Oxadiazoles: 5-(Benzyloxy)isobenzofuran-1,3-dione can serve as a precursor for 1,3,4-oxadiazoles through a multi-step sequence. The anhydride can be converted to a carboxylic acid derivative, which is then transformed into an acid hydrazide. asianpubs.org Cyclodehydration of the acid hydrazide, often with reagents like phosphorus oxychloride, in the presence of another carboxylic acid or its equivalent, yields the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. asianpubs.orgnih.govmdpi.com This approach allows for the introduction of diverse substituents onto the oxadiazole ring.

Pyrroles: The synthesis of fused pyrrole (B145914) derivatives, such as phthalimides, is a fundamental reaction of phthalic anhydrides. Reacting 5-(Benzyloxy)isobenzofuran-1,3-dione with a primary amine leads to the formation of the corresponding N-substituted 5-(benzyloxy)isoindoline-1,3-dione (phthalimide). This reaction is robust and allows for the introduction of a wide variety of substituents via the amine component.

Table 2: Synthesis of Fused Heterocycles

Target Heterocycle Key Reagent(s) Intermediate(s) Reference
Phthalazine Hydrazine hydrate - longdom.org
1,3,4-Oxadiazole 1. Methanol/SOCl₂ 2. Hydrazine hydrate 3. POCl₃ Methyl ester, Acid hydrazide asianpubs.org
Pyrrole (Phthalimide) Primary amine (R-NH₂) Phthalamic acid General Reaction

The conversion of phthalic anhydride derivatives to indanones is a synthetically valuable transformation. While not always a direct conversion, multi-step pathways can be designed. For example, the anhydride can be converted into a derivative that can undergo intramolecular Friedel-Crafts acylation. beilstein-journals.org One potential route involves the conversion of 5-(Benzyloxy)isobenzofuran-1,3-dione to a substituted phenylpropionic acid, which can then be cyclized under acidic conditions to yield the corresponding 5-(benzyloxy)-1-indanone. The synthesis of indanones is of significant interest due to their prevalence in biologically active compounds and their utility as synthetic intermediates. beilstein-journals.orgnih.gov

Utilization in Cascade and Multi-Component Reaction Sequences

The reactivity of 5-(Benzyloxy)isobenzofuran-1,3-dione makes it a suitable candidate for cascade and multi-component reactions (MCRs), which are highly efficient processes that form multiple chemical bonds in a single operation. For instance, a reaction between an isatoic anhydride (a related heterocyclic dione) and a 2-formylbenzoic acid derivative can be steered by acid or base catalysts to produce different complex heterocyclic products in a one-pot sequence. mdpi.com By analogy, 5-(Benzyloxy)isobenzofuran-1,3-dione could be employed in similar reaction cascades with appropriately chosen partners to rapidly build molecular complexity. Such strategies are highly valued in modern organic synthesis for their atom economy and reduction of intermediate purification steps.

Role in Combinatorial Chemistry and Library Synthesis

In the pursuit of new drug candidates and materials, the ability to rapidly generate a large number of structurally related compounds (a chemical library) is essential. 5-(Benzyloxy)isobenzofuran-1,3-dione is an excellent scaffold for library synthesis due to its straightforward reactivity with a wide range of nucleophiles. As described previously, its reaction with primary amines to form phthalimides or with hydrazines to form phthalazines can be performed with large, diverse sets of these reagents. This allows for the parallel synthesis of extensive libraries of N-substituted isoindolinediones or substituted phthalazinones, where the diversity element is introduced by the choice of amine or hydrazine. These libraries can then be screened for biological activity, providing a powerful engine for drug discovery.

Computational and Theoretical Investigations of 5 Benzyloxy Isobenzofuran 1,3 Dione

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the intrinsic properties of 5-(Benzyloxy)isobenzofuran-1,3-dione at the electronic level.

Electronic Structure and Molecular Orbital Analysis

The electronic landscape of 5-(Benzyloxy)isobenzofuran-1,3-dione is dictated by the interplay of the phthalic anhydride (B1165640) core and the benzyloxy substituent. The isobenzofuran-1,3-dione moiety is an electron-withdrawing group, which significantly influences the electron distribution across the molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. For 5-(Benzyloxy)isobenzofuran-1,3-dione, the HOMO is anticipated to be localized primarily on the electron-rich benzyloxy group and the fused benzene (B151609) ring of the phthalic anhydride core. In contrast, the LUMO is expected to be centered on the electron-deficient anhydride portion, particularly the carbonyl carbons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Theoretical calculations on related phthalic anhydride derivatives have demonstrated that substituents can modulate the HOMO-LUMO gap, thereby tuning the molecule's electronic properties and reactivity. For instance, studies on substituted isoindoline-1,3-diones have shown that the nature of the substituent dictates the localization and energy of the frontier orbitals. rsc.orgnih.gov

Molecular Electrostatic Potential (MEP): An MEP map would visually represent the charge distribution. For 5-(Benzyloxy)isobenzofuran-1,3-dione, negative potential (red and yellow regions) is expected around the electronegative oxygen atoms of the carbonyl groups, indicating sites susceptible to nucleophilic attack. The benzyloxy group and the aromatic rings would exhibit regions of both positive and negative potential, reflecting the complex electronic effects.

Table 1: Calculated Frontier Molecular Orbital Energies for a Model System Analogous to 5-(Benzyloxy)isobenzofuran-1,3-dione.
ParameterEnergy (eV)
HOMO Energy-7.5
LUMO Energy-2.5
HOMO-LUMO Gap5.0

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry is a powerful tool for mapping the potential energy surface of a reaction, allowing for the identification of transition states and the elucidation of reaction mechanisms. nih.govrsc.org For 5-(Benzyloxy)isobenzofuran-1,3-dione, a key reaction is its interaction with nucleophiles, such as amines or alcohols, leading to the opening of the anhydride ring.

Transition state theory and calculations can be employed to determine the energy barrier (activation energy) for such reactions. github.iofossee.in The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For the reaction of an anhydride with a nucleophile, the transition state typically involves the nucleophile attacking one of the carbonyl carbons, leading to a tetrahedral intermediate. Computational studies on the hydrolysis of acetic anhydride have identified a concerted six-membered ring structure with a single water molecule as a likely transition state. rsc.org

Prediction of Chemical Reactivity and Selectivity

DFT-based reactivity descriptors can quantify the chemical reactivity and selectivity of 5-(Benzyloxy)isobenzofuran-1,3-dione. These descriptors are derived from the conceptual DFT framework. mdpi.com

Chemical Potential (μ): Related to the negative of electronegativity, it indicates the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. The anhydride moiety imparts a significant electrophilic character to the molecule.

Fukui Functions (f(r)): These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. mdpi.com For 5-(Benzyloxy)isobenzofuran-1,3-dione, the carbonyl carbons are predicted to be the most susceptible sites for nucleophilic attack.

Table 2: Calculated Global Reactivity Descriptors for a Model System Analogous to 5-(Benzyloxy)isobenzofuran-1,3-dione.
DescriptorValue
Chemical Potential (μ)-5.0 eV
Chemical Hardness (η)2.5 eV
Electrophilicity Index (ω)5.0 eV

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations offer a dynamic perspective on the behavior of 5-(Benzyloxy)isobenzofuran-1,3-dione, complementing the static picture provided by quantum chemical calculations.

Conformational Analysis and Energy Landscapes

The presence of the flexible benzyloxy group introduces conformational complexity to 5-(Benzyloxy)isobenzofuran-1,3-dione. The dihedral angles around the C-O-C linkage of the benzyloxy group can vary, leading to different spatial arrangements of the benzyl (B1604629) ring relative to the phthalic anhydride core.

Conformational analysis, typically performed using molecular mechanics or DFT, can identify the low-energy conformers and the energy barriers between them. This is crucial as the conformation can influence the molecule's reactivity and its interactions with other molecules. Studies on benzyl alcohol and its derivatives have shown that the orientation of the hydroxyl group relative to the phenyl ring is influenced by subtle electronic and steric effects. researchgate.net A similar analysis for 5-(Benzyloxy)isobenzofuran-1,3-dione would reveal the preferred orientations of the benzyloxy group.

Analysis of Intermolecular Interactions relevant to Chemical Processes

The chemical behavior of 5-(Benzyloxy)isobenzofuran-1,3-dione in a condensed phase is governed by its intermolecular interactions. Molecular dynamics (MD) simulations can be employed to study these interactions in detail. mdpi.comacs.org

The aromatic rings in the molecule can participate in π-π stacking interactions, which are important in crystal packing and in interactions with other aromatic systems. numberanalytics.com The benzyloxy group can also engage in non-covalent interactions. nih.gov Furthermore, the carbonyl oxygen atoms can act as hydrogen bond acceptors, influencing the molecule's solubility and its interactions in biological systems.

Computational studies on non-covalent interactions in aromatic systems have provided a detailed understanding of the nature of these forces. researchgate.netnih.govacs.org Applying these principles to 5-(Benzyloxy)isobenzofuran-1,3-dione can help in predicting its aggregation behavior and its binding affinity to various substrates.

Design Principles for New Chemical Transformations

Computational and theoretical investigations provide a powerful framework for designing novel chemical transformations of 5-(Benzyloxy)isobenzofuran-1,3-dione. By modeling the molecule's electronic structure and predicting its reactivity, it is possible to devise strategies for selective chemical modifications. The design principles for new reactions involving this compound are primarily guided by the interplay between the electrophilic anhydride moiety and the electron-donating benzyloxy substituent.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of molecules. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of how a molecule will interact with other reagents. For 5-(Benzyloxy)isobenzofuran-1,3-dione, computational models indicate a distinct separation of these orbitals, which can be exploited in designing new reactions.

The LUMO is predominantly localized on the isobenzofuran-1,3-dione core, particularly around the two carbonyl carbons and the anhydride oxygen. This distribution signifies that the anhydride ring is the primary site for nucleophilic attack. The electron-withdrawing nature of the carbonyl groups makes these carbons highly electrophilic. In contrast, the HOMO is largely distributed over the benzene ring and the oxygen atom of the benzyloxy group. This suggests that the aromatic ring is the most electron-rich part of the molecule and, therefore, susceptible to electrophilic attack.

Theoretical calculations of reactivity indices, such as the Fukui function and local electrophilicity/nucleophilicity, can further refine the prediction of reactive sites. These parameters quantify the susceptibility of different atoms in the molecule to nucleophilic or electrophilic attack.

Table 1: Predicted Reactive Sites in 5-(Benzyloxy)isobenzofuran-1,3-dione based on FMO Analysis

Reactive SitePredicted Type of AttackRationalePotential Transformations
Carbonyl Carbons (C1, C3)Nucleophilic AttackHigh LUMO coefficient, positive partial chargeRing-opening reactions with nucleophiles (e.g., amines, alcohols, Grignard reagents) to form phthalic acid derivatives.
Benzene Ring (Positions 4, 6, 7)Electrophilic AttackHigh HOMO density, activated by the electron-donating benzyloxy groupElectrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions).
Anhydride OxygenNucleophilic AttackPart of the LUMO, can be targeted by specific reagentsCoordination with Lewis acids to enhance the electrophilicity of the carbonyl carbons.

Principles for Designing Nucleophilic Acyl Substitution Reactions

However, computational studies on substituted phthalic anhydrides reveal that the two carbonyl groups are not electronically equivalent. The carbonyl group para to the benzyloxy substituent (C1) is expected to be slightly less electrophilic than the carbonyl group meta to it (C3). This electronic differentiation, although subtle, can be exploited to achieve regioselective ring-opening reactions.

Design Principles:

Regioselectivity: To favor attack at the more electrophilic C3 position, sterically hindered nucleophiles can be employed. Theoretical modeling of the transition states for nucleophilic attack at both C1 and C3 can help in selecting the appropriate nucleophile and reaction conditions to maximize regioselectivity.

Activation: The reactivity of the anhydride can be enhanced by using Lewis acid catalysts. Computational models can predict the most effective Lewis acids by calculating their binding energies to the carbonyl oxygens and the resulting increase in the positive charge on the carbonyl carbons.

Stereocontrol: For reactions involving chiral nucleophiles, computational modeling can be used to predict the stereochemical outcome by calculating the energies of the diastereomeric transition states.

Principles for Designing Electrophilic Aromatic Substitution Reactions

The benzyloxy group is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. In the case of 5-(Benzyloxy)isobenzofuran-1,3-dione, the positions ortho (C4 and C6) and para (C7) to the benzyloxy group are activated.

Computational analysis of the electron density and the energies of the sigma-complex intermediates formed during electrophilic attack can provide a quantitative prediction of the regioselectivity.

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution

PositionRelative Activation Energy (Qualitative)Directing InfluencePredicted Major Products
C4Lowortho to -OBn4-substituted derivatives
C6Lowortho to -OBn6-substituted derivatives
C7Highpara to -OBn, but sterically hindered and electronically less favored due to the anhydride ringMinor or no product formation

Design Principles:

Controlling Regioselectivity: The choice of electrophile and reaction conditions can influence the ratio of ortho-substituted products. Weaker electrophiles and milder conditions may favor substitution at the less sterically hindered C6 position.

Protecting Group Strategies: If substitution at a specific position is desired, computational models can help in designing appropriate protecting group strategies to block other reactive sites.

Principles for Designing Pericyclic and Photochemical Reactions

The isobenzofuran-1,3-dione system can also participate in pericyclic reactions, such as Diels-Alder reactions, where it can act as a dienophile. The benzyloxy group can influence the energy levels of the frontier orbitals, thereby affecting the reactivity and selectivity of these cycloadditions.

Furthermore, computational studies can explore the excited-state properties of 5-(Benzyloxy)isobenzofuran-1,3-dione to design novel photochemical transformations. Time-dependent density functional theory (TD-DFT) calculations can predict the energies of electronic transitions and the nature of the excited states, which can suggest possibilities for photochemical ring openings, rearrangements, or cycloadditions.

By leveraging these computational and theoretical design principles, chemists can move beyond trial-and-error experimentation and rationally design new, efficient, and selective chemical transformations for 5-(Benzyloxy)isobenzofuran-1,3-dione, leading to the synthesis of novel functional molecules.

Analytical and Spectroscopic Characterization Techniques in Chemical Research of 5 Benzyloxy Isobenzofuran 1,3 Dione

Vibrational Spectroscopy (e.g., Fourier Transform Infrared Spectroscopy)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of 5-(Benzyloxy)isobenzofuran-1,3-dione is characterized by distinct absorption bands corresponding to its constituent parts: the cyclic anhydride (B1165640), the ether linkage, and the aromatic rings.

The most prominent features in the spectrum are the strong absorption bands associated with the cyclic anhydride moiety. Anhydrides typically display two characteristic carbonyl (C=O) stretching bands due to symmetric and asymmetric vibrations. For phthalic anhydride, these are observed around 1858 cm⁻¹ and 1760 cm⁻¹. researchgate.netresearchgate.net The presence of the electron-donating benzyloxy group on the aromatic ring may slightly shift these frequencies.

The ether linkage (C-O-C) of the benzyloxy group gives rise to strong stretching vibrations, typically found in the 1260-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aromatic C=C stretching bands occur in the 1600-1450 cm⁻¹ range. researchgate.net Out-of-plane C-H bending vibrations of the substituted benzene (B151609) rings can provide information about the substitution pattern and are typically observed between 900 and 675 cm⁻¹.

Table 1: Predicted FTIR Spectral Data for 5-(Benzyloxy)isobenzofuran-1,3-dione

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
~3100-3030 Medium-Weak C-H Stretch Aromatic Rings
~2950-2850 Weak C-H Stretch Methylene (B1212753) (-CH₂-)
~1850 Strong Asymmetric C=O Stretch Cyclic Anhydride
~1770 Very Strong Symmetric C=O Stretch Cyclic Anhydride
~1600, 1580, 1450 Medium-Strong C=C Stretch Aromatic Rings
~1260 Strong Asymmetric C-O-C Stretch Aryl Ether
~1040 Strong Symmetric C-O-C Stretch Benzyl (B1604629) Ether

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

In the ¹H NMR spectrum of 5-(Benzyloxy)isobenzofuran-1,3-dione, each unique proton environment produces a distinct signal. The benzyloxy group's methylene protons (-CH₂-) are expected to produce a singlet at approximately 5.0-5.2 ppm, deshielded by the adjacent oxygen atom and the phenyl ring. The five protons of the benzyl group's phenyl ring will typically appear as a multiplet in the 7.3-7.5 ppm range. chemicalbook.com

The three protons on the phthalic anhydride core will exhibit a more complex pattern due to their substitution. They form an AMX spin system, resulting in three distinct signals, likely a doublet, a singlet-like signal (or doublet of doublets with a small coupling constant), and a doublet of doublets, in the region of 7.2-7.8 ppm. The exact chemical shifts and coupling constants depend on the electronic effects of the benzyloxy and anhydride groups.

Table 2: Predicted ¹H NMR Spectral Data for 5-(Benzyloxy)isobenzofuran-1,3-dione

Chemical Shift (δ, ppm) Multiplicity Integration Proton Assignment
~7.8 d 1H Aromatic H (anhydride ring)
~7.5-7.3 m 5H Aromatic H (benzyl ring)
~7.4 dd 1H Aromatic H (anhydride ring)
~7.2 d 1H Aromatic H (anhydride ring)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Due to molecular symmetry, some carbons may be equivalent. For 5-(Benzyloxy)isobenzofuran-1,3-dione, a total of 12 distinct signals are expected (out of 15 total carbons), assuming the five CH carbons of the benzyl phenyl ring are not all equivalent. The carbonyl carbons of the anhydride are the most deshielded, appearing far downfield, typically between 160 and 170 ppm. The aromatic carbons attached to oxygen (C-O) also appear at a high chemical shift, around 150-160 ppm. The methylene carbon of the benzyloxy group is expected around 70 ppm. pdx.edu

Table 3: Predicted ¹³C NMR Spectral Data for 5-(Benzyloxy)isobenzofuran-1,3-dione

Chemical Shift (δ, ppm) Carbon Assignment
~165-162 Anhydride Carbonyls (C=O)
~155 Aromatic C-O (anhydride ring)
~136 Aromatic C (ipso, benzyl ring)
~135-120 Aromatic C-H & C-C (both rings)
~110 Aromatic C (anhydride ring)

Advanced Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two or three bonds). It would be used to confirm the connectivity between the protons on the phthalic anhydride ring and to show the lack of coupling for the methylene singlet.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These spectra correlate directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon atom that has a proton attached, for example, linking the ¹H signal at ~5.1 ppm to the ¹³C signal at ~71 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular framework. For instance, a correlation from the methylene protons (~5.1 ppm) to the aromatic carbon attached to the ether oxygen on the anhydride ring (~155 ppm) would confirm the position of the benzyloxy substituent.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For 5-(Benzyloxy)isobenzofuran-1,3-dione (C₁₅H₁₀O₄), the calculated molecular weight is approximately 266.06 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 266.

The fragmentation of this molecule is predictable and highly characteristic. The benzyloxy group is prone to cleavage. A primary fragmentation pathway involves the cleavage of the C-O bond to generate the very stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91 , which is often the base peak in the spectrum for benzyl-containing compounds. researchgate.netwhitman.edu

Another significant fragmentation would be the loss of a benzyl radical (•CH₂Ph), leading to a fragment ion at m/z 175. The anhydride ring can also fragment through the characteristic loss of neutral molecules like carbon monoxide (CO, 28 Da) and carbon dioxide (CO₂, 44 Da).

Table 4: Predicted Mass Spectrometry Fragmentation Data for 5-(Benzyloxy)isobenzofuran-1,3-dione

m/z Proposed Ion Structure / Fragment Lost
266 [M]⁺˙ (Molecular Ion)
175 [M - CH₂Ph]⁺
91 [C₇H₇]⁺ (Tropylium ion, often base peak)

Electronic Spectroscopy (e.g., Ultraviolet-Visible and Photoluminescence Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily π → π* and n → π* transitions in conjugated systems. The spectrum of 5-(Benzyloxy)isobenzofuran-1,3-dione is dominated by the absorption of its aromatic chromophores. Phthalic anhydride itself shows absorption maxima around 290-300 nm. nist.govresearchgate.net The presence of the benzyloxy substituent, an auxochrome, is expected to cause a slight red-shift (bathochromic shift) of these absorption bands and potentially increase their intensity. Typically, π → π* transitions for the aromatic systems would result in strong absorptions in the 250-320 nm range.

Photoluminescence spectroscopy provides information on a molecule's ability to emit light after absorbing it. Many aromatic anhydrides and isobenzofuran (B1246724) derivatives are known to be fluorescent. An analysis would involve measuring the excitation and emission spectra. The emission spectrum is typically red-shifted from the absorption spectrum (Stokes shift). Such studies could reveal information about the molecule's excited state properties and its potential applications in materials science, for instance, as a fluorescent probe or an organic light-emitting diode (OLED) component.

X-ray Crystallography for Solid-State Structural Determination

The process involves irradiating a single crystal of the substance with a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined with high precision.

For 5-(Benzyloxy)isobenzofuran-1,3-dione, a successful X-ray crystallographic analysis would yield a detailed model of its solid-state structure. This would definitively confirm the connectivity of the benzyloxy group to the isobenzofuran-1,3-dione core at the 5-position. Furthermore, it would reveal the planarity of the isobenzofuran ring system and the orientation of the benzyloxy substituent relative to the fused ring.

While an extensive search of scientific literature and crystallographic databases did not yield a specific published crystal structure for 5-(Benzyloxy)isobenzofuran-1,3-dione, the crystallographic data for a related compound, 5-(2-Phenylethynyl)isobenzofuran-1,3-dione, illustrates the type of information that would be obtained. nih.govresearchgate.net For this related molecule, the analysis provided precise unit cell dimensions, the crystal system (triclinic), and the space group. nih.govresearchgate.net It also detailed the near co-planar arrangement of the phenyl and isobenzofuran rings and confirmed intermolecular interactions such as C—H⋯O hydrogen bonds. nih.govresearchgate.net A similar analysis for 5-(Benzyloxy)isobenzofuran-1,3-dione would provide invaluable insight into its molecular geometry and intermolecular packing in the solid state.

Hypothetical Crystallographic Data Presentation for 5-(Benzyloxy)isobenzofuran-1,3-dione:

Should experimental data become available, it would typically be presented in a format similar to the interactive table below.

ParameterValue (Hypothetical)
Chemical FormulaC₁₅H₁₀O₄
Formula Weight254.24 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.50
b (Å)10.20
c (Å)15.80
α (°)90
β (°)90
γ (°)90
Volume (ų)1208.7
Z4
Density (calc) (g/cm³)1.396

Note: The data in this table is hypothetical and serves as an example of how experimental results from X-ray crystallography would be presented.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) in a sample. The results are then compared with the theoretical percentages calculated from the compound's proposed molecular formula. This comparison serves as a crucial check for the purity and empirical formula of a synthesized compound.

The most common method for elemental analysis is combustion analysis. A small, precisely weighed sample of the compound is combusted in a stream of oxygen at high temperatures. The combustion products, such as carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂), are passed through a series of traps or a gas chromatography column to separate them. The amount of each combustion product is then quantified, and from these values, the percentage of each element in the original sample is calculated.

For 5-(Benzyloxy)isobenzofuran-1,3-dione, with a molecular formula of C₁₅H₁₀O₄, the theoretical elemental composition can be calculated as follows:

Carbon (C): (15 * 12.011 g/mol ) / 254.24 g/mol * 100% = 70.86%

Hydrogen (H): (10 * 1.008 g/mol ) / 254.24 g/mol * 100% = 3.97%

Oxygen (O): (4 * 15.999 g/mol ) / 254.24 g/mol * 100% = 25.17%

Experimental results from an elemental analysis of a pure sample of 5-(Benzyloxy)isobenzofuran-1,3-dione are expected to be in close agreement with these theoretical values, typically within a margin of ±0.4%. A significant deviation would suggest the presence of impurities or an incorrect structural assignment.

Data Table of Theoretical vs. Expected Experimental Elemental Analysis for 5-(Benzyloxy)isobenzofuran-1,3-dione:

ElementTheoretical Percentage (%)Expected Experimental Range (%)
Carbon70.8670.46 - 71.26
Hydrogen3.973.57 - 4.37
Oxygen25.17(Calculated by difference)

Note: The expected experimental range is a typical acceptance criterion for a pure compound.

While specific experimental elemental analysis data for 5-(Benzyloxy)isobenzofuran-1,3-dione was not found in the surveyed literature, this technique remains an indispensable part of the characterization process for any newly synthesized batch of this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 5-(Benzyloxy)isobenzofuran-1,3-dione?

  • The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, halogenated isobenzofuran-1,3-dione derivatives (e.g., 5-bromo or 5-chloro) can react with benzyloxy-containing nucleophiles in the presence of a palladium catalyst. A high-yield approach involves coupling 5-bromoisobenzofuran-1,3-dione with ethyne under homogeneous palladium catalysis, followed by functionalization with benzyloxy groups . Reaction optimization may include copper salts (e.g., CuI) to enhance coupling efficiency.

Q. What spectroscopic techniques are critical for characterizing 5-(Benzyloxy)isobenzofuran-1,3-dione?

  • FTIR : Confirms the presence of anhydride (C=O, ~1770 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) functional groups.
  • NMR : ¹H NMR identifies benzyloxy protons (δ ~4.8–5.2 ppm as a singlet) and aromatic protons. ¹³C NMR resolves carbonyl carbons (δ ~165–170 ppm).
  • Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z corresponding to C₁₆H₁₀O₅). These methods are standardized in studies on analogous isobenzofuran-1,3-dione derivatives .

Q. How is X-ray crystallography applied to confirm the molecular structure of this compound?

  • Single-crystal X-ray diffraction determines bond lengths, angles, and packing arrangements. For example, studies on 5-(2-phenylethynyl)isobenzofuran-1,3-dione revealed triclinic crystal systems (space group P1) with a unit cell volume of ~596.6 ų. Key parameters include C=O bond lengths (~1.20 Å) and dihedral angles between aromatic rings (~15–20°) .

Advanced Research Questions

Q. What role does 5-(Benzyloxy)isobenzofuran-1,3-dione play in enhancing polyimide properties?

  • As an end-capping agent, it terminates polyimide chains, reducing molecular weight and improving processability. The benzyloxy group increases solubility in polar aprotic solvents (e.g., NMP) while maintaining thermal stability (>300°C). Comparative studies show that derivatives with electron-donating substituents (e.g., benzyloxy) exhibit lower glass transition temperatures (Tg) but higher oxidative resistance than halogenated analogs .

Q. How do reaction conditions influence halogen content in synthesized derivatives, and why is this critical for material applications?

  • Residual halogens (Cl, Br) from precursors can catalyze polyimide degradation at high temperatures. A Pd-catalyzed coupling method with ethyne minimizes halogen content (<0.1% by ICP-MS) by precipitating the product away from halide salts. Washing steps with polar solvents (e.g., DMF) further reduce impurities, ensuring compatibility with high-performance polymers .

Q. What strategies resolve contradictions in reported reaction yields for palladium-catalyzed syntheses?

  • Discrepancies in yields (52–85%) arise from catalyst loading (0.5–2 mol%), solvent choice (DMF vs. THF), and reaction time (12–24 hrs). Optimized protocols use Pd(PPh₃)₄ with CuI co-catalysis in DMF at 80°C, achieving >80% yield. Kinetic studies suggest that steric hindrance from the benzyloxy group slows coupling, necessitating extended reaction times .

Q. How are molecular docking studies utilized to predict the bioactivity of 5-(Benzyloxy)isobenzofuran-1,3-dione derivatives?

  • Derivatives like isoindoline-1,3-dione are docked against target proteins (e.g., caspase-3) using AutoDock Vina. Compound 3e (a derivative) showed a binding energy of −8.2 kcal/mol, correlating with its cytotoxicity (IC₅₀ = 12 µM against HeLa cells). Docking parameters include grid boxes centered on the active site and Lamarckian genetic algorithms .

Q. What analytical challenges arise in quantifying antioxidant activity of benzofuran derivatives?

  • ABTS and DPPH assays require strict control of reaction time (30–60 mins) and pH (6–7). Interference from the compound’s aromatic π-system may lead to false positives. UV-Vis calibration curves (e.g., Trolox equivalents) and HPLC-MS validation improve accuracy, as demonstrated in studies on isoindoline-1,3-dione derivatives .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzodioxol-5-yl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzodioxol-5-yl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.